molecular formula C11H16ClN B1485276 3-(2-Phenylethyl)azetidine hydrochloride CAS No. 2095250-33-0

3-(2-Phenylethyl)azetidine hydrochloride

Cat. No.: B1485276
CAS No.: 2095250-33-0
M. Wt: 197.7 g/mol
InChI Key: VLLUGCZJSXSXGM-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2095250-33-0 . It has a molecular weight of 197.71 . The compound is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C11H16ClN. The InChI Code is 1S/C11H15N.ClH/c1-2-4-10 (5-3-1)6-7-11-8-12-9-11;/h1-5,11-12H,6-9H2;1H .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions due to the high ring strain .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 197.71 .

Safety and Hazards

This compound has been classified as potentially causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and washing with plenty of soap and water if it comes into contact with skin .

Future Directions

Azetidines are considered important in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines provide a basis for the development of future macromolecular architectures .

Mechanism of Action

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. For 3-(2-Phenylethyl)azetidine hydrochloride, these factors could include pH, temperature, and the presence of other molecules in the biological system . Understanding these factors is important for optimizing the use of this compound in a therapeutic context.

Biochemical Analysis

Biochemical Properties

3-(2-Phenylethyl)azetidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s azetidine ring is known for its strain-driven reactivity, which makes it a valuable intermediate in organic synthesis and medicinal chemistry . The phenylethyl group contributes to its binding affinity with certain enzymes and receptors, facilitating specific biochemical interactions.

Cellular Effects

This compound exhibits notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can modulate various signaling cascades, leading to changes in gene expression and metabolic activity . These effects are crucial for understanding its potential therapeutic applications and toxicity profiles.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s azetidine ring can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation . Additionally, the phenylethyl group enhances its binding affinity to certain receptors, modulating their activity and downstream signaling pathways. These molecular interactions are essential for elucidating the compound’s biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, it may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term studies in vitro and in vivo are necessary to assess its sustained effects on cellular function and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage-dependent effects is crucial for determining its therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s azetidine ring can undergo enzymatic transformations, leading to the formation of metabolites with different biological activities . These metabolic pathways are essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s phenylethyl group enhances its lipophilicity, facilitating its diffusion across cell membranes . Once inside the cells, it can interact with intracellular proteins and organelles, influencing its localization and accumulation.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

3-(2-phenylethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)6-7-11-8-12-9-11;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLUGCZJSXSXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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